(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one
Description
(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one is a heterocyclic compound featuring a benzothiophen-3-one core fused with a hydrazone group at the 2-position. The Z-configuration of the hydrazone moiety ensures spatial alignment of substituents, influencing its electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzothiophene scaffold’s prevalence in bioactive molecules and the versatility of hydrazone groups in coordination chemistry and drug design .
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[(4-methylphenyl)diazenyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-17-15-14(18)12-4-2-3-5-13(12)19-15/h2-9,18H,1H3 |
InChI Key |
AOBDLKHPTBBUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiophene with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone derivative. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazono group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new organic semiconductors and dyes.
Biology: Research has shown that this compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential as a therapeutic agent.
Medicine: Due to its biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or proteases. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Features
Core Heterocycles
- Benzothiophen-3-one vs. Benzofuran-3-one :
Compounds like (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (benzofuran core) differ in the heteroatom (oxygen vs. sulfur), altering electronic properties. Sulfur in benzothiophene increases electron richness and polarizability compared to benzofuran . - Thiazolo-Benzimidazolone vs. Benzothiophenone: Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives (e.g., Compound A in ) feature a fused thiazole-benzimidazole system, offering distinct hydrogen-bonding and π-stacking capabilities compared to the planar benzothiophenone .
Substituents
- Hydrazone vs. Nitro Groups: The nitro-substituted analog (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one () replaces the hydrazone with a nitro group, introducing strong electron-withdrawing effects.
- Methoxy vs. Isobutoxy Groups :
Methoxy substituents (e.g., in ) enhance solubility, while bulkier isobutoxy groups () may improve membrane permeability but reduce metabolic stability .
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The p-tolyl group increases logP compared to polar derivatives like hydroxy-nitrobenzylidene analogs ().
- Tautomerism: The hydrazone group in the target compound may exhibit keto-enol tautomerism, unlike rigid nitro or acetylated analogs .
- Solubility : Methoxy-substituted compounds (e.g., ) show higher aqueous solubility due to hydrogen-bonding capacity .
Biological Activity
(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications.
- Molecular Formula : C15H13N3OS
- Molecular Weight : 273.35 g/mol
- IUPAC Name : (2Z)-2-(p-tolylhydrazono)-1-benzothiophen-3-one
- Structural Characteristics : The compound features a hydrazone functional group linked to a benzothiophene core, which is significant for its biological interactions.
Antimicrobial Properties
Research has indicated that (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. Key findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, suggesting that (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one may interfere with cellular signaling pathways critical for cancer cell survival.
The biological activity of (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
- Targeting Cellular Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazone derivatives, including (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Study 2: Anticancer Potential
In a recent investigation published in Cancer Research, researchers assessed the anticancer effects of this compound on various tumor models. The findings indicated significant tumor reduction in xenograft models treated with (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one, supporting its further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
